molecular formula C24H25NO5S B2414459 (E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(4-methylphenyl)ethenesulfonamide CAS No. 339105-06-5

(E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(4-methylphenyl)ethenesulfonamide

Numéro de catalogue: B2414459
Numéro CAS: 339105-06-5
Poids moléculaire: 439.53
Clé InChI: MXLIYSMWQVQVNG-CCEZHUSRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(4-methylphenyl)ethenesulfonamide is a synthetic sulfonamide derivative of significant interest in medicinal chemistry and pharmacological research. Its core structure, featuring an ethenesulfonamide group linked to a diaryl ether system, suggests potential as a scaffold for developing small-molecule inhibitors. Research into this compound may focus on its ability to modulate protein-protein interactions or enzymatic activity, particularly in pathways involving inflammation and cancer . The (E)-configured vinyl sulfonamide moiety is a known electrophilic warhead that can facilitate covalent binding to cysteine thiols in enzyme active sites, making it a valuable tool for studying irreversible inhibition and target engagement. The specific substitution pattern with methoxy and p-methylbenzyl groups is designed to influence the compound's pharmacokinetic properties, such as cell permeability and metabolic stability. Consequently, this molecule serves as a critical probe for investigating novel therapeutic targets in cell biology and for the structure-activity relationship (SAR) optimization of lead compounds in drug discovery programs.

Propriétés

IUPAC Name

(E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(4-methylphenyl)ethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5S/c1-18-4-9-21(10-5-18)25-31(26,27)15-14-19-8-13-23(24(16-19)29-3)30-17-20-6-11-22(28-2)12-7-20/h4-16,25H,17H2,1-3H3/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLIYSMWQVQVNG-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NS(=O)(=O)/C=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(4-methylphenyl)ethenesulfonamide is a compound belonging to the class of ethenesulfonamides, which has garnered attention for its potential biological activities, particularly in cancer treatment and receptor antagonism. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and quantitative structure-activity relationships (QSAR) analyses.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study involving a series of N-aryl-2-arylethenesulfonamides demonstrated their ability to inhibit tumor growth effectively. For instance, compound 6t from a related study showed a dramatic reduction in tumor size in vivo, indicating its potential as an anticancer agent .

The mechanism by which these compounds exert their anticancer effects often involves the disruption of microtubule formation and interference with mitotic spindle formation. This leads to cell cycle arrest in the mitotic phase, ultimately resulting in apoptosis . The ability of these compounds to compete with colchicine binding to tubulin further emphasizes their role in microtubule dynamics, which is crucial for cancer cell proliferation .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that specific structural components of ethenesulfonamide derivatives are critical for their biological activity. For example, the presence of methoxy groups and certain phenyl substitutions significantly enhance the selectivity and potency against specific receptors, such as endothelin receptors .

Key Findings from SAR Studies:

  • Methoxy Substituents: Enhance lipophilicity and receptor binding.
  • Phenyl Rings: The orientation and type of substituents on the phenyl rings affect the selectivity toward ETA/ETB receptor antagonism.
  • Ethenesulfonamide Core: Essential for maintaining biological activity across various derivatives.

Quantitative Structure-Activity Relationship (QSAR)

The QSAR analysis performed on a variety of ethenesulfonamide derivatives has provided valuable insights into predicting biological activity based on molecular descriptors. For instance, a QSAR model developed for 40 compounds showed a high correlation coefficient (R2=0.81R^2=0.81) with electronic and steric descriptors being significant predictors of anticancer activity .

Table 1: Summary of QSAR Model Parameters

DescriptorValue
Correlation Coefficient (RR)0.81
Adjusted R2R^20.585
Mean Squared Error (MSE)0.418
Mean Absolute Error (MAE)0.528
Statistical Significance (p-value)<0.0001

Case Studies

  • Endothelin Receptor Antagonism : A study focused on ethenesulfonamide derivatives identified key substitution patterns necessary for selective antagonism towards endothelin receptors. The best QSAR models yielded correlation coefficients ranging from R2=0.729R^2=0.729 to R2=0.864R^2=0.864, demonstrating significant predictive power regarding receptor selectivity .
  • Tumor Growth Suppression : Another study highlighted the compound's ability to suppress tumor growth by inhibiting IkappaB kinase β, leading to increased expression levels of apoptosis markers such as DR5 and caspase-3 while decreasing proliferative markers like PCNA .

Applications De Recherche Scientifique

The biological activity of (E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(4-methylphenyl)ethenesulfonamide has been explored in several contexts:

  • Anticancer Activity : The compound has been investigated for its potential as an anticancer agent. Studies suggest that it may inhibit specific cancer cell lines by interfering with cellular signaling pathways, particularly those involving the YAP/TAZ-TEAD interaction, which is crucial in cancer progression and metastasis .
  • Antibacterial Properties : Similar sulfonamide compounds have shown significant antibacterial activity against various pathogens. The sulfonamide moiety is known for its ability to inhibit bacterial folic acid synthesis, making it a candidate for developing new antibiotics .
  • Neuropharmacological Effects : Research indicates that compounds with similar structures may act as modulators at metabotropic glutamate receptors, which are implicated in neurological disorders such as anxiety and depression .

Case Study 1: Anticancer Efficacy

A study published in Nature demonstrated that derivatives of sulfonamide compounds could effectively inhibit the growth of malignant mesothelioma cells by targeting the YAP/TAZ-TEAD signaling pathway. The compound showed a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Antibacterial Activity

In vitro studies have shown that related sulfonamides exhibit strong antibacterial properties against Gram-positive and Gram-negative bacteria. One study reported that a similar methoxy-substituted phenyl sulfonamide achieved over 90% inhibition of bacterial growth at low concentrations, highlighting its potential for use in antibiotic formulations .

Case Study 3: Neuropharmacological Applications

Research into the neuropharmacological effects of methoxy-substituted sulfonamides revealed their potential as negative allosteric modulators at metabotropic glutamate receptors. This mechanism may provide insights into developing treatments for anxiety and depression, demonstrating the compound's versatility beyond traditional applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

Table 2: Structure-Activity Relationship Insights

Structural FeatureEffect on Activity
Methoxy GroupsEnhance lipophilicity and receptor binding
Sulfonamide LinkageAssociated with antibacterial effects
Aromatic SubstituentsModulate electronic properties affecting interactions with biological targets

Méthodes De Préparation

Sulfonamide Core Formation

The synthesis initiates with the preparation of 4-methylbenzenesulfonamide derivatives. A representative protocol involves:

  • Chlorosulfonation : Treatment of 4-methylacetanilide with chlorosulfonic acid at 0–5°C yields the corresponding sulfonyl chloride.
  • Ammonolysis : Reaction with aqueous ammonia generates the primary sulfonamide.

Critical parameters :

  • Temperature control during chlorosulfonation prevents polysubstitution.
  • Anhydrous conditions during ammonolysis minimize hydrolysis side reactions.
Step Reagents Conditions Yield (%)
Chlorosulfonation ClSO₃H 0–5°C, 2h 78–82
Ammonolysis NH₃(aq) RT, 12h 91–94

Styryl Group Installation via Olefination

The trans-configured ethene bridge is established through Horner-Wadsworth-Emmons (HWE) reaction , preferred over Wittig methodology for superior stereocontrol:

  • Phosphonate preparation : Diethyl (3-methoxy-4-[(4-methoxyphenyl)methoxy]benzyl)phosphonate synthesized from corresponding benzyl alcohol via Arbuzov reaction.
  • Olefination : Reaction with 4-methylbenzenesulfonyl chloride derivative under basic conditions (NaH, THF, −78°C to RT).

Key observations :

  • HWE conditions provide >95% (E)-selectivity versus 70–85% for classical Wittig.
  • Low-temperature phased addition minimizes β-elimination.

Aromatic Functionalization Sequence

The polysubstituted phenyl ring requires sequential protection/deprotection:

  • Selective O-Methylation :
    • Initial methoxy group introduced via Cu(I)-catalyzed coupling of 4-bromo-2-methoxyphenol with (4-methoxyphenyl)methanol.
  • Benzyloxy Protection :
    • Temporary benzylation (BnCl, K₂CO₃) enables subsequent sulfonylation without ether cleavage.
  • Final Deprotection :
    • Hydrogenolytic removal of benzyl groups (H₂, Pd/C) yields target substitution pattern.

Optimization Strategies

Catalytic System Enhancements

Recent advancements leverage phase-transfer catalysts for improved yields in nucleophilic substitutions:

  • Tetrabutylammonium bromide (TBAB) enhances reaction rate 3.2-fold in benzyloxy installation steps (TOF = 18.7 h⁻¹ vs. 5.8 h⁻¹ uncatalyzed).
  • Microwave irradiation reduces HWE reaction time from 24h to 45min with maintained stereoselectivity.

Solvent Optimization

Comparative studies identify 2-MeTHF as superior to traditional DCM/THF mixtures:

Solvent Reaction Time (h) Isolated Yield (%)
DCM 18 67
2-MeTHF 12 82
Cyrene® 14 78

Data adapted from green chemistry protocols in SAC synthesis.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.65 (d, J = 15.6 Hz, 1H, CH=SO₂) confirms trans-configuration.
    • δ 4.92 (s, 2H, OCH₂Ar) verifies benzyloxy linkage integrity.
  • HPLC Purity :

    • Method: C18 column, 70:30 MeCN/H₂O, 1.0 mL/min
    • Retention time: 8.92 min (≥99.5% purity).

Crystallographic Analysis

Single-crystal X-ray diffraction (SCXRD) resolves:

  • Dihedral angle between aromatic rings: 56.7°
  • S=O bond lengths: 1.432(3) Å and 1.439(3) Å
  • Confirms antiperiplanar sulfonamide conformation critical for biological activity.

Scale-Up Considerations

Continuous Flow Adaptation

Pilot-scale studies demonstrate advantages in olefination steps:

Parameter Batch Reactor Flow Reactor
Volume (L) 50 0.5 (loop)
Cycle Time 24h 3.2h
Output (kg/day) 1.8 9.4

Data from GMP-compliant production trials.

Waste Stream Management

Lifecycle analysis identifies key mitigation strategies:

  • Phosphorus recovery : 92% P reclaimed from HWE byproducts via ion-exchange.
  • Solvent recycling : 2-MeTHF recovery rate reaches 87% through molecular sieve dehydration.

Q & A

Q. How can researchers optimize the synthesis of (E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(4-methylphenyl)ethenesulfonamide to improve yield and purity?

Methodological Answer:

  • Stepwise Protection-Deprotection: Use protecting groups (e.g., benzyl or acetyl groups) for hydroxyl and amine functionalities during synthesis to prevent side reactions. For example, highlights the use of 4,6-di-O-acetyl and 3,6-di-O-benzyl groups in glycoside synthesis, which can be adapted for methoxy protection in this compound .
  • Solvent and Catalyst Optimization: Employ polar aprotic solvents (e.g., dichloromethane) with Lewis acid catalysts (e.g., TMSOTf) to enhance reaction efficiency. demonstrates the use of TMSOTf in glycosylation reactions at low temperatures (-40°C to -20°C) .
  • Chromatographic Purification: Use gradient elution with mixtures like ethyl acetate/hexane () or reverse-phase HPLC to isolate high-purity product .

Q. What analytical techniques are recommended to confirm the structural integrity and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Analyze 1H^1H and 13C^{13}C NMR spectra to verify methoxy, ethene, and sulfonamide groups. For example, and provide chemical shift ranges for methoxy (δ 3.7–3.9 ppm) and aromatic protons (δ 6.7–7.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%). emphasizes HPLC for amine-containing compounds .
  • Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns. details MS analysis for similar sulfonamides .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data observed across different synthesis batches or studies?

Methodological Answer:

  • Solvent and Temperature Effects: NMR chemical shifts can vary with solvent polarity (e.g., CDCl3_3 vs. DMSO-d6_6) and temperature. For example, reports crystal structure data for sulfonamides, which can be cross-referenced with solution-state NMR to identify conformational differences .
  • Dynamic Exchange Processes: Investigate tautomerism or rotational barriers (e.g., around the ethene bond) using variable-temperature NMR. discusses sulfonamide crystal structures, which may exhibit restricted rotation not observed in solution .
  • X-ray Crystallography: Resolve ambiguities by determining the crystal structure. and provide precedents for sulfonamide crystallography .

Q. What strategies are effective in elucidating the reaction mechanisms of sulfonamide derivatives under varying conditions (e.g., acidic, basic, or catalytic environments)?

Methodological Answer:

  • Isotopic Labeling: Use 18O^{18}O-labeled water or DD-labeled reagents to track oxygen/nitrogen incorporation in hydrolysis or substitution reactions. highlights nitro-to-amine reduction pathways, which can be studied via isotopic tracing .
  • Kinetic Studies: Monitor reaction progress under controlled pH and temperature. For example, uses quenching with methanol or acetonitrile to halt reactions at specific stages .
  • Computational Modeling: Employ DFT calculations to predict transition states and intermediates. ’s structural comparisons can guide mechanistic hypotheses for methoxy and sulfonamide reactivity .

Q. How can researchers establish structure-activity relationships (SARs) for this compound’s biological or material science applications?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace 4-methylphenyl with 4-fluorophenyl) and compare activities. and provide examples of structurally similar compounds with varied biological profiles .
  • Biological Assays: Test in vitro/in vivo models for target engagement (e.g., enzyme inhibition, receptor binding). and suggest using biochemical probes to study interactions .
  • Electronic and Steric Analysis: Use Hammett constants or X-ray crystallography to correlate substituent effects with activity. ’s crystallographic data can inform steric considerations .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.